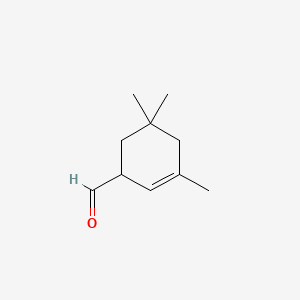
3,5,5-Trimethylcyclohex-2-ene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethylcyclohex-2-ene-1-carbaldehyde is a chemical compound with the molecular formula C10H16O. It is known for its distinct structure, which includes a cyclohexene ring substituted with three methyl groups and an aldehyde functional group. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5,5-Trimethylcyclohex-2-ene-1-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-ol with an oxidizing agent such as palladium on activated charcoal under an ethylene atmosphere . Another method involves the reaction of (3,5,5-trimethylcyclohex-2-en-1-yl)ethanone with malononitrile under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions using controlled conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,5-Trimethylcyclohex-2-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products
Oxidation: 3,5,5-Trimethylcyclohex-2-ene-1-carboxylic acid.
Reduction: 3,5,5-Trimethylcyclohex-2-en-1-ol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5,5-Trimethylcyclohex-2-ene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3,5,5-trimethylcyclohex-2-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
3,5,5-Trimethylcyclohex-2-ene-1-carbaldehyde can be compared with other similar compounds, such as:
- 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
- 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
- 2,6-Dimethylcyclohex-3-ene-1-carbaldehyde
These compounds share a similar cyclohexene ring structure with different methyl group substitutions. The unique positioning of the methyl groups in this compound gives it distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
84559-99-9 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
3,5,5-trimethylcyclohex-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-4-9(7-11)6-10(2,3)5-8/h4,7,9H,5-6H2,1-3H3 |
Clé InChI |
YONAHFYUNJWCOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CC(C1)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


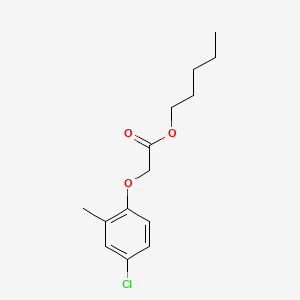

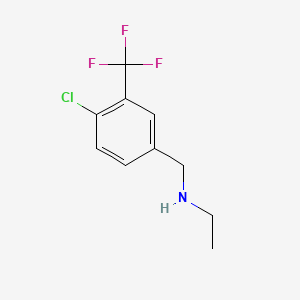
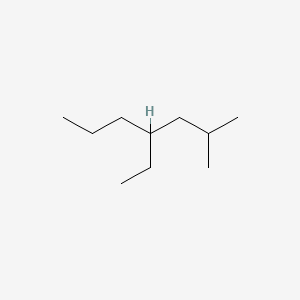
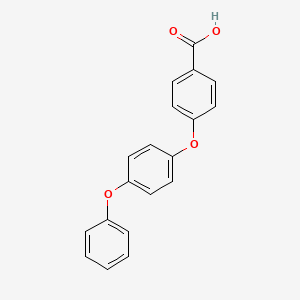

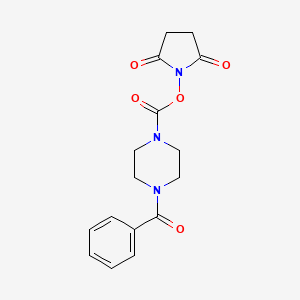

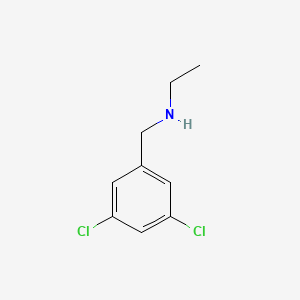

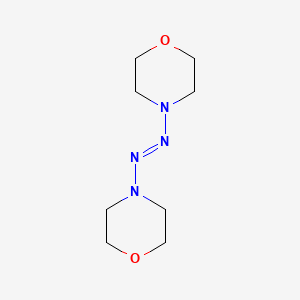

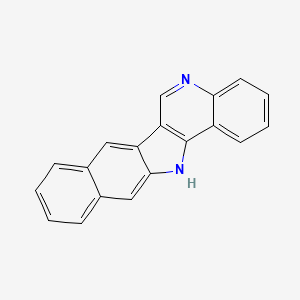
![Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B12654901.png)
